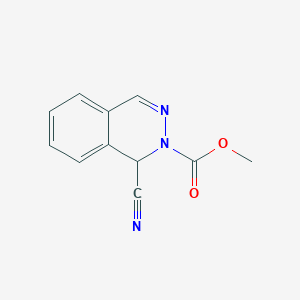
methyl 1-cyanophthalazine-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyanophthalazine-2(1H)-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a phthalazine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of methyl 1-cyanophthalazine-2(1H)-carboxylate is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. Methyl 1-cyanophthalazine-2(1H)-carboxylate may also exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been shown to exhibit biochemical and physiological effects. In one study, it was found to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress, in rat liver cells. It was also found to increase the levels of glutathione, an antioxidant enzyme, in the same cells. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-cyanophthalazine-2(1H)-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield using different methods. It has also been shown to exhibit potent biological activities, which make it a promising candidate for further research. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on methyl 1-cyanophthalazine-2(1H)-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of methyl 1-cyanophthalazine-2(1H)-carboxylate has been reported in several studies. One of the methods involves the reaction of 2,3-diaminophthalazine with methyl cyanoformate in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol, followed by reduction with sodium borohydride to obtain the intermediate, which is then reacted with methyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. In one study, it was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. In another study, it was shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
methyl 1-cyano-1H-phthalazine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)14-10(6-12)9-5-3-2-4-8(9)7-13-14/h2-5,7,10H,1H3 |
Clé InChI |
PHFPZOGOWKCDHT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
SMILES canonique |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)





![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)


